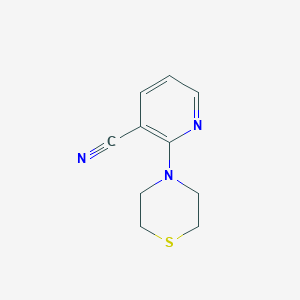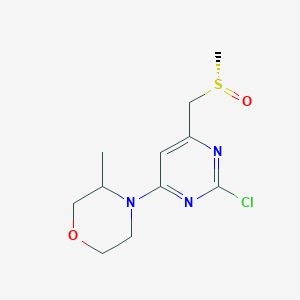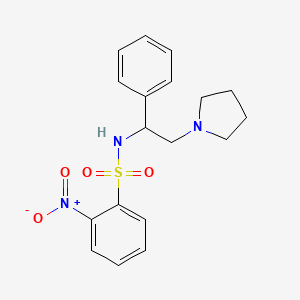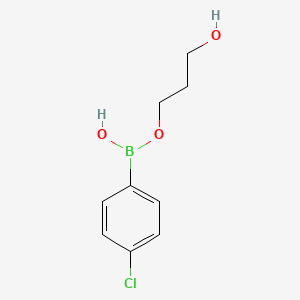
3-Hydroxypropyl hydrogen (4-chlorophenyl)boronate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chlorophenylboronic acid propanediol ester is an organoboron compound that plays a significant role in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction. This compound is known for its stability and reactivity, making it a valuable reagent in the formation of carbon-carbon bonds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of 4-Chlorophenylboronic acid propanediol ester typically involves the reaction of 4-chlorophenylboronic acid with propanediol. The reaction is usually carried out in the presence of a catalyst, such as palladium, under mild conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of 4-Chlorophenylboronic acid propanediol ester is scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to consistent product quality and higher efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
4-Chlorophenylboronic acid propanediol ester undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the conversion of the boronic ester to a boronic acid.
Reduction: The ester can be reduced to form the corresponding alcohol.
Substitution: The boronic ester can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and sodium periodate.
Reduction: Sodium borohydride is often used as a reducing agent.
Substitution: Palladium catalysts are frequently employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include boronic acids, alcohols, and substituted aromatic compounds .
Applications De Recherche Scientifique
4-Chlorophenylboronic acid propanediol ester has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-Chlorophenylboronic acid propanediol ester involves its ability to form stable complexes with various molecular targets. In the Suzuki-Miyaura coupling reaction, the compound undergoes transmetalation with a palladium catalyst, leading to the formation of a new carbon-carbon bond . This process is facilitated by the unique electronic properties of the boronic ester, which enhance its reactivity and selectivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Phenylboronic acid
- 4-Chlorophenylboronic acid
- Pinacol boronic esters
Uniqueness
4-Chlorophenylboronic acid propanediol ester is unique due to its enhanced stability and reactivity compared to other boronic esters. Its ability to participate in a wide range of chemical reactions under mild conditions makes it a versatile reagent in organic synthesis .
Propriétés
Formule moléculaire |
C9H12BClO3 |
|---|---|
Poids moléculaire |
214.45 g/mol |
Nom IUPAC |
(4-chlorophenyl)-(3-hydroxypropoxy)borinic acid |
InChI |
InChI=1S/C9H12BClO3/c11-9-4-2-8(3-5-9)10(13)14-7-1-6-12/h2-5,12-13H,1,6-7H2 |
Clé InChI |
VZICGCSIKKNDRM-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC=C(C=C1)Cl)(O)OCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


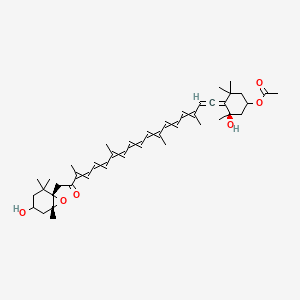
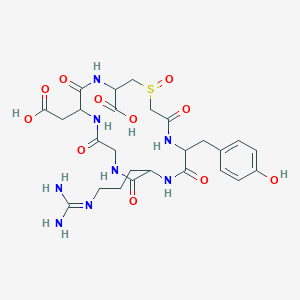
![2-[2-[2-(4,5-Dihydro-1,3-oxazol-2-yl)-3,5-dimethylphenyl]-4,6-dimethylphenyl]-4,5-dihydro-1,3-oxazole](/img/structure/B14789719.png)
![sodium;2-[4-[(10S,13R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoylamino]acetate;hydrate](/img/structure/B14789721.png)
![Thieno[2,3-b]pyridine-5-carboxamide, N-[(4-chlorophenyl)methyl]-2,3,4,7-tetrahydro-7-methyl-2-(4-morpholinylmethyl)-4-oxo-](/img/structure/B14789726.png)
![Sodium;[[5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] 2-(trimethylazaniumyl)ethyl phosphate;dihydrate](/img/structure/B14789736.png)

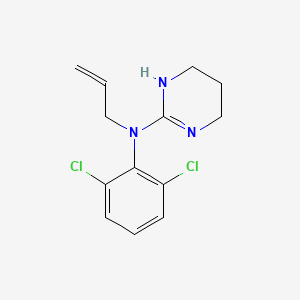
![3-methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]cyclobutane-1-carboxamide](/img/structure/B14789743.png)
![2,5-Bis-{t-butoxycarbonyl-[3-(t-butoxycar-bonyl-amino)-propyl]-amino}-pentanoic acid](/img/structure/B14789745.png)
![2,3-dimethyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carboxylic acid](/img/structure/B14789755.png)
